molecular formula C14H21N3OS B452781 1-(4-methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

1-(4-methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea

Cat. No.: B452781
M. Wt: 279.4g/mol
InChI Key: DCDJBGSHDAIGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, a morpholine ring, and a methyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 2-(4-morpholinyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl and morpholine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity and can be studied for its effects on cellular processes.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea would depend on its specific interactions with molecular targets. Typically, thioureas can interact with enzymes, receptors, or other proteins, affecting their function. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[2-(4-morpholinyl)ethyl]thiourea
  • N-(4-methylphenyl)-N’-ethylthiourea
  • N-(4-methylphenyl)-N’-[2-(piperidinyl)ethyl]thiourea

Uniqueness

N-(4-methylphenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is unique due to the presence of both the morpholine ring and the methyl-substituted phenyl group. These structural features may impart specific chemical and biological properties that distinguish it from other thioureas.

Properties

Molecular Formula

C14H21N3OS

Molecular Weight

279.4g/mol

IUPAC Name

1-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea

InChI

InChI=1S/C14H21N3OS/c1-12-2-4-13(5-3-12)16-14(19)15-6-7-17-8-10-18-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,19)

InChI Key

DCDJBGSHDAIGTE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NCCN2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCCN2CCOCC2

Origin of Product

United States

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